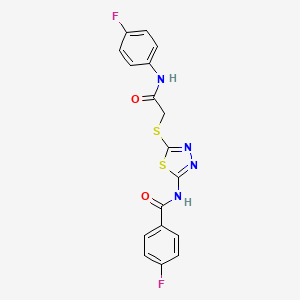

4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a fluorinated benzamide derivative with a thiadiazole scaffold. Benzamide and thiadiazole moieties are known for their biological properties, particularly in anticancer activity . The compound's structure suggests it could be a part of a series of synthesized molecules aimed at targeting cancer cells or other biological pathways.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including microwave-assisted synthesis for Schiff's bases containing thiadiazole and benzamide groups . Another approach is the Pd(II)-catalyzed arylation/oxygenation of sp2/sp3 β-C-H bonds of carboxamides using a bidentate directing group . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives often includes a fused six-membered ring with a half-chair conformation, which can exhibit conformational disorder . The presence of fluorine atoms and the thiadiazole ring in the compound suggests that it may have unique electronic and steric characteristics that could influence its biological activity.

Chemical Reactions Analysis

The compound likely participates in reactions typical of benzamides and thiadiazoles. For instance, benzamides can undergo Pd(II)-catalyzed C-H activation/functionalization , while thiadiazoles can be involved in domino reactions with isonitriles and water to form new chemical bonds . These reactions could be relevant for further functionalization or modification of the compound.

Physical and Chemical Properties Analysis

Fluorinated benzamides and thiadiazoles generally exhibit promising anticancer activity . The introduction of fluorine atoms can significantly affect the physical and chemical properties of these compounds, such as enhancing their lipophilicity and metabolic stability, which are crucial for drug development . Additionally, the presence of a thiadiazole ring can contribute to the compound's binding affinity to biological targets .

Case Studies

Several case studies demonstrate the anticancer potential of related compounds. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity against certain human breast cancer cell lines . Schiff's bases with thiadiazole and benzamide groups have also exhibited promising anticancer activity against various human cancer cell lines . These studies suggest that the compound may also possess significant anticancer properties, warranting further investigation.

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis of Hybrid Molecules

A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. These compounds exhibited good to moderate antimicrobial activity, along with antiurease and antilipase activities. This research highlights the potential use of similar fluorinated compounds in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Fluorine-Containing Thiadiazolotriazinones

Holla et al. (2003) reported the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents. The incorporation of fluorine into the compounds was found to enhance their antibacterial activities, suggesting a promising direction for developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Antimicrobial Evaluation of Novel 4(3H)-Quinazolinones

Desai et al. (2013) synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, demonstrating significant in vitro antimicrobial potency. This study underscores the potential of incorporating fluorine into compounds to enhance their antimicrobial properties (Desai, Vaghani, & Shihora, 2013).

Antitumor Properties of Fluorinated Benzothiazoles

Research by Hutchinson et al. (2001) on fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity against certain human breast cell lines, indicating the potential of fluorine-substituted compounds in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Nematocidal Activity of 1,2,4-Oxadiazole Derivatives

Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, showing promising nematocidal activity. This research points towards the use of such fluorinated compounds in addressing parasitic nematode infestations (Liu, Wang, Zhou, & Gan, 2022).

Propiedades

IUPAC Name |

4-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N4O2S2/c18-11-3-1-10(2-4-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-7-5-12(19)6-8-13/h1-8H,9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHFOOJAOFFCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)

![N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2552667.png)

![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)

![1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2552673.png)

![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)

![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)

![1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride](/img/structure/B2552682.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)